2,6-Bis[(2-ethylhexyl)oxy]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 2-ethylhexyl groups attached to the anthracene core via ether linkages. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of 2,6-dihydroxyanthracene with 2-ethylhexyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-ethylhexyl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis[(2-ethylhexyl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications such as fluorescence imaging and OLEDs. The molecular targets and pathways involved in these processes are typically related to the interaction of the excited state with surrounding molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(9-anthracenylethynyl)-9,10-bis[(2-ethylhexyl)oxy]anthracene
- 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 2,6-Bis[(2-ethylhexyl)oxy]anthracene is unique due to its specific substitution pattern and the presence of 2-ethylhexyl groups. These structural features contribute to its distinct photophysical properties, making it particularly suitable for applications in optoelectronics and fluorescence imaging .
Properties
CAS No. |
332083-43-9 |
---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2,6-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-11-23(7-3)21-31-29-15-13-25-18-28-20-30(16-14-26(28)17-27(25)19-29)32-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI Key |
LLKIMPGBYPXOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.